molecular formula C15H15N3O2S B2760058 N~1~-[3-(methylsulfanyl)phenyl]-N~2~-(4-pyridinylmethyl)ethanediamide CAS No. 685118-81-4

N~1~-[3-(methylsulfanyl)phenyl]-N~2~-(4-pyridinylmethyl)ethanediamide

Cat. No.: B2760058
CAS No.: 685118-81-4
M. Wt: 301.36
InChI Key: JOWWKPQPAWNYAX-UHFFFAOYSA-N
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Description

N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a 3-methylsulfanylphenyl group and a pyridin-4-ylmethyl group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide typically involves the following steps:

    Formation of the 3-methylsulfanylphenyl intermediate: This can be achieved by reacting 3-bromothiophenol with methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the pyridin-4-ylmethyl intermediate: This involves the reaction of 4-pyridinemethanol with a suitable activating agent like thionyl chloride to form 4-pyridinemethyl chloride.

    Coupling reaction: The final step involves the coupling of the 3-methylsulfanylphenyl intermediate with the pyridin-4-ylmethyl intermediate in the presence of an oxamide-forming reagent such as oxalyl chloride.

Industrial Production Methods

Industrial production methods for N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxamide group can be reduced to form the corresponding amine.

    Substitution: The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridin-4-ylmethyl derivatives.

Scientific Research Applications

N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and validation.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-methylsulfanylphenyl)-N-(pyridin-3-ylmethyl)oxamide: Similar structure but with the pyridinyl group at the 3-position.

    N’-(3-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)oxamide: Similar structure but with the pyridinyl group at the 2-position.

    N’-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide: Similar structure but with the methylsulfanyl group at the 4-position.

Uniqueness

N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide is unique due to the specific positioning of the methylsulfanyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-21-13-4-2-3-12(9-13)18-15(20)14(19)17-10-11-5-7-16-8-6-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWWKPQPAWNYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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